2-[(2S)-1-([1,1'-Biphenyl]-2-yl)propan-2-yl]-4,5-dihydro-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2S)-1-([1,1’-Biphenyl]-2-yl)propan-2-yl]-4,5-dihydro-1H-imidazole is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . This compound is known for its broad range of chemical and biological properties, making it an important synthon in the development of new drugs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2S)-1-([1,1’-Biphenyl]-2-yl)propan-2-yl]-4,5-dihydro-1H-imidazole typically involves the reaction of biphenyl derivatives with imidazole under specific conditions. The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2S)-1-([1,1’-Biphenyl]-2-yl)propan-2-yl]-4,5-dihydro-1H-imidazole undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents like dichloromethane (DCM) or tetrahydrofuran (THF). The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions can include various substituted imidazole derivatives, which may exhibit different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
2-[(2S)-1-([1,1’-Biphenyl]-2-yl)propan-2-yl]-4,5-dihydro-1H-imidazole has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-[(2S)-1-([1,1’-Biphenyl]-2-yl)propan-2-yl]-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
Clemizole: An antihistaminic agent with a similar imidazole structure.
Etonitazene: An analgesic with a related chemical framework.
Astemizole: Another antihistaminic agent with structural similarities.
Uniqueness
What sets 2-[(2S)-1-([1,1’-Biphenyl]-2-yl)propan-2-yl]-4,5-dihydro-1H-imidazole apart is its unique biphenyl group, which enhances its biological activity and specificity compared to other imidazole derivatives .
Eigenschaften
CAS-Nummer |
873802-40-5 |
---|---|
Molekularformel |
C18H20N2 |
Molekulargewicht |
264.4 g/mol |
IUPAC-Name |
2-[(2S)-1-(2-phenylphenyl)propan-2-yl]-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C18H20N2/c1-14(18-19-11-12-20-18)13-16-9-5-6-10-17(16)15-7-3-2-4-8-15/h2-10,14H,11-13H2,1H3,(H,19,20)/t14-/m0/s1 |
InChI-Schlüssel |
VKOXICYFEFRTQW-AWEZNQCLSA-N |
Isomerische SMILES |
C[C@@H](CC1=CC=CC=C1C2=CC=CC=C2)C3=NCCN3 |
Kanonische SMILES |
CC(CC1=CC=CC=C1C2=CC=CC=C2)C3=NCCN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.